molecular formula C17H23FN2O4 B1272010 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid CAS No. 885272-91-3

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Cat. No. B1272010
M. Wt: 338.4 g/mol
InChI Key: PPGHGFHJSQSOJP-UHFFFAOYSA-N
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Description

The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of pharmaceutical agents. Piperazine derivatives have been extensively studied for various biological activities, including antioxidant properties and enzyme inhibition . The presence of the Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis, which can be modified to introduce fluorine atoms, as seen in the discovery of potent and orally active acetyl-CoA carboxylase (ACC) inhibitors . The fluorine atoms can act as acid-stable bioisosteres for the Boc group, enhancing the compound's metabolic stability and potential bioactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multiple steps, including the protection of amino groups, esterification, and substitution reactions. For instance, the synthesis of novel piperazine derivatives as ACC inhibitors involved the optimization of substituents on the nitrogen of the piperidine ring, leading to the introduction of fluorine-substituted tert-butoxycarbonyl groups . Similarly, the synthesis of new 2-phenyl acetic acid esters entailed a stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine to yield the desired compounds . These methods highlight the complexity and precision required in synthesizing piperazine derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, a co-crystal containing a piperazinium cation demonstrated a three-dimensional network arising from hydrogen bonds between the cation and an anion, as well as between salicylic acid molecules . These structural features are crucial as they can significantly influence the compound's stability, solubility, and overall biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that involve the modification of the Boc group. The introduction of fluorine atoms into the Boc group can create acid-stable bioisosteres, which are resistant to acidic conditions and can be beneficial in enhancing the pharmacokinetic profile of the compound . Additionally, the ability to form co-crystals with other compounds, as seen with salicylate anion and salicylic acid, suggests that piperazine derivatives can engage in complex chemical interactions, which can be exploited in drug design and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their structural features, such as the presence of alkoxy, fluoro, and Boc groups. These groups can affect the lipophilicity, electronic distribution, and steric hindrance of the molecules, which in turn can impact their antioxidant activity and enzyme inhibition potency . For instance, the antioxidant profile of certain piperazine derivatives was determined using assays like ABTS and FRAP, which are indicative of the compounds' ability to scavenge free radicals and reduce metal ions, respectively . These properties are essential for understanding the therapeutic potential and safety profile of piperazine-based compounds.

Scientific Research Applications

N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: Antinociceptive Agents

  • Research shows the development of derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, which include compounds with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents. These compounds exhibit significant analgesic activity and are identified as potent, rapid-acting, non-opioid analgesics with low acute toxicity (Viaud et al., 1995).

Substituted Pyrido[3,2-b]oxazin-3(4H)-ones: Antinociceptive Activity

  • A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and compared with acetyl salicylic acid for antinociceptive efficacy. These compounds, particularly one with a 4-fluorophenyl-1-piperazinyl substituent, demonstrated more activity than aspirin (Savelon et al., 1998).

Novel Quinolone Antibacterials

  • Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showcasing potent in vitro antibacterial activity. These compounds include those with 2-(fluoromethyl)piperazine substitutions, demonstrating effectiveness similar to ciprofloxacin (Ziegler et al., 1990).

Small Molecule Motilin Receptor Agonist

  • The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was discovered as a novel small molecule motilin receptor agonist. It demonstrated potent agonist activity and promising pharmacokinetic profiles (Westaway et al., 2009).

Synthesis of Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl Quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

  • This study involved the stereoselective synthesis of novel esters of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid, providing insights into the structural and analytical data of these new compounds (Acharyulu et al., 2009).

Antifungal N-(Fluorophenyl)piperazinyl Benzoxaboroles

  • The study synthesized novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles. These compounds showed microbiological activity against various fungi, with the presence of heterocyclic benzoxaborole rings being crucial for the activity (Borys et al., 2019).

Synthesis of Piperazinyl Amides of 18β-Glycyrrhetinic Acid

  • A practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid was developed. The study discusses procedures for constructing intermediates and elucidates reasons for the appearance of byproducts (Cai et al., 2020).

Formation of Aminosuccinyl Peptides

  • The study investigated the formation of aminosuccinyl peptides during acidolytic deprotection and their transformation to piperazine-2,5-dione derivatives. It provides insights into the role of acidic media and the influence of different residues on the formation of imide derivatives (Schön & Kisfaludy, 2009).

Noncataleptogenic Dopamine D-2 and Serotonin 5-HT2 Antagonists

  • The study synthesized 1-(4-fluorophenyl)-1H-indoles with various substitutions, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Certain piperidyl substituted indoles were identified as noncataleptogenic, resembling the profile of atypical neuroleptics (Perregaard et al., 1992).

Fe-catalyzed Synthesis of Flunarizine

  • Flunarizine, a drug used to treat migraines and other disorders, was synthesized using Fe-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine. This method represents an advancement in the industrial production of flunarizine (Shakhmaev et al., 2016).

properties

IUPAC Name

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGHGFHJSQSOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376096
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

CAS RN

885272-91-3
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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